1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various functional groups attached, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and efficiency. The use of dicationic molten salts as catalysts has been documented for the synthesis of pyrido[2,3-d]pyrimidine derivatives, offering an environmentally friendly and cost-effective approach .
Chemical Reactions Analysis
Types of Reactions
1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: Intramolecular cyclization can occur under specific conditions, leading to the formation of more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced forms of the compound, and various cyclized products depending on the reaction conditions .
Scientific Research Applications
1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl-1-isobutyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate: A similar compound with a thienopyrimidine core, known for its pharmacological properties.
1,2,4-Triazolo[4,3-a]pyrimidine derivatives: These compounds share a similar pyrimidine core and are known for their therapeutic roles.
Biological Activity
1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₅ClN₂O₄S
- Molecular Weight : 320.79 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustration)
The compound primarily functions as an inhibitor of specific enzymes involved in cellular processes. Its sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can lead to the modification of target proteins. This modification can affect various biological pathways, including those involved in cell proliferation and apoptosis.
Biological Activity
This compound exhibits several notable biological activities:
- Antitumor Activity : Research indicates that the compound has shown efficacy against various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Induces apoptosis in cancer cells | |
Antimicrobial | Inhibits growth of bacteria | |
Anti-inflammatory | Reduces cytokine production |
Case Study 1: Antitumor Efficacy
In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed significant increases in early and late apoptotic cells when treated with concentrations above 10 µM.
Case Study 2: Antimicrobial Activity
A separate study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results indicate a moderate level of antibacterial activity.
Properties
IUPAC Name |
1-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4S/c1-6(2)5-15-9-8(10(16)14-11(15)17)3-7(4-13-9)20(12,18)19/h3-4,6H,5H2,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFHRXSOITUUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.